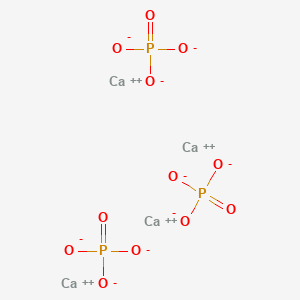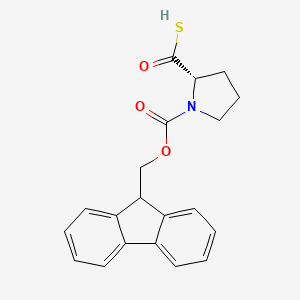
(2-(Trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H7F3N2S. It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further bonded to a hydrazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethylthio)phenyl)hydrazine typically involves the introduction of the trifluoromethylthio group to a phenylhydrazine derivative. One common method is the reaction of 2-bromo-1-(trifluoromethylthio)benzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and yield, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to various substituted phenyl derivatives .
Applications De Recherche Scientifique
(2-(Trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals and as a coupling reagent in various industrial processes
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethylthio and hydrazine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Trifluoromethyl)phenyl)hydrazine: Similar structure but lacks the sulfur atom.
(2-(Trifluoromethylthio)benzene): Similar structure but lacks the hydrazine moiety.
(2-(Trifluoromethylthio)aniline): Similar structure but has an amine group instead of hydrazine
Uniqueness
(2-(Trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethylthio and hydrazine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research in various scientific fields .
Propriétés
Numéro CAS |
959655-60-8 |
|---|---|
Formule moléculaire |
C7H7F3N2S |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
[2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-4-2-1-3-5(6)12-11/h1-4,12H,11H2 |
Clé InChI |
XVEGSQKKNVATGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NN)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)





![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
